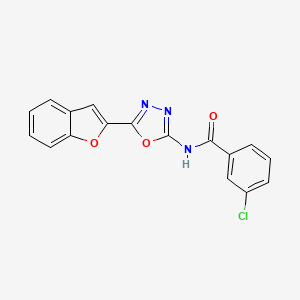
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of a broader class of molecules that incorporate benzofuran and oxadiazole moieties. These structures are of significant interest due to their diverse biological activities and potential applications in materials science, particularly in organic electronics and pharmaceuticals. The synthesis, molecular structure analysis, chemical reactions, and properties of these compounds have been extensively studied to understand their potential applications and interactions at the molecular level.
Synthesis Analysis
The synthesis of related benzofuran-oxadiazole compounds typically involves cyclocondensation reactions, employing various starting materials and conditions to achieve the desired structural motifs. For instance, Hiremath et al. (2018) reported the synthesis and comprehensive spectroscopic characterization of a similar compound, employing density functional theory (DFT) calculations to support experimental findings (Hiremath et al., 2018).
Molecular Structure Analysis
DFT calculations and spectroscopic methods (FT-IR, FT-Raman, NMR) are commonly used to analyze the molecular structure. These approaches help in understanding the vibrational modes, chemical shifts, and optoelectronic properties, aiding in the prediction of molecular behavior and reactivity (Hiremath et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can be explored through their interactions with other molecules and potential for forming new bonds. Studies have focused on the optoelectronic properties, charge transfer mechanisms, and reactivity towards oxidation, highlighting their potential in organic electronics and as functional materials for various applications (Hiremath et al., 2018).
Scientific Research Applications
Benzofuran Derivatives
Benzofuran derivatives are known for their wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. Studies have shown that benzofuran compounds have strong biological activities, making them potential natural drug lead compounds. For instance, novel benzofuran compounds with anti-hepatitis C virus activity are expected to be effective therapeutic drugs for hepatitis C disease. Additionally, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents. Methods for constructing benzofuran rings through unique free radical cyclization cascade or proton quantum tunneling have been discovered, offering routes to synthesize complex benzofuran compounds with high yield and fewer side reactions (Miao et al., 2019). Furthermore, benzofuran derivatives like psoralen, 8-methoxypsoralen, and angelicin have been used in treating skin diseases such as cancer or psoriasis, showcasing the scaffold's therapeutic potential in antimicrobial therapy as well (Hiremathad et al., 2015).
1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring, a five-membered aromatic structure with two nitrogen atoms, plays a crucial role in binding with different enzymes and receptors through weak interactions, leading to a variety of bioactivities. Research has highlighted the therapeutic worth of 1,3,4-oxadiazole tailored compounds across a broad spectrum of medicinal chemistry, including anticancer, antifungal, antibacterial, and anti-inflammatory activities, among others. This suggests that derivatives of 1,3,4-oxadiazole are promising for the development of new medicinal agents with high therapeutic potency and low toxicity (Verma et al., 2019). Compounds bearing the 1,3,4-oxadiazole nucleus are particularly noted for their potential in treating various diseases, making them an attractive focus for synthetic medicinal chemistry and the development of safer, more effective medicinal agents.
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzofuran derivatives are known to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways
Pharmacokinetics
Recent compounds developed from benzofuran have shown improved bioavailability, allowing for once-daily dosing
Result of Action
Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide . For example, changes in lifestyle and environmental factors have been associated with the increased prevalence of diseases such as cancer
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are being developed and utilized as anticancer agents . Future research will likely continue to explore the therapeutic potential of these compounds.
properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3/c18-12-6-3-5-11(8-12)15(22)19-17-21-20-16(24-17)14-9-10-4-1-2-7-13(10)23-14/h1-9H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNGHPUELXGKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2493130.png)
![4-[(1H-indazol-6-ylamino)methyl]phenol](/img/structure/B2493131.png)

![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2493137.png)
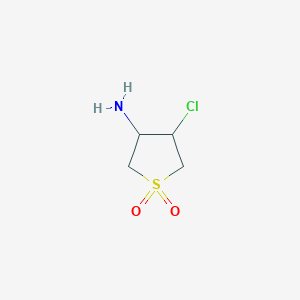
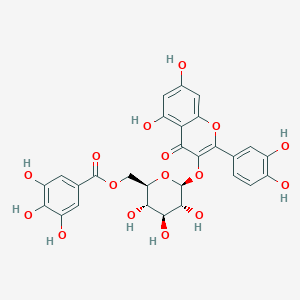
![4-(pyrrolidin-1-ylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2493141.png)
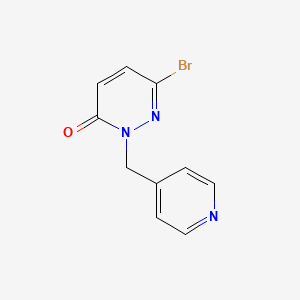

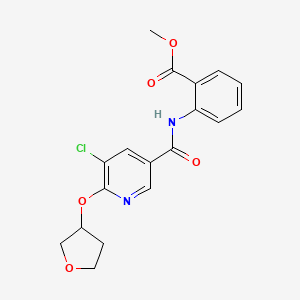
![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B2493150.png)